Methyl 2-chloro-6-methyl-3-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 2-chloro-6-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-5-3-4-6(11(13)14)8(10)7(5)9(12)15-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVCJGYMNKJVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Regioselectivity
A mixed-acid system (HNO₃/H₂SO₄) at 0–5°C achieves selective nitration. In a representative procedure:
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Substrate : Methyl 2-chloro-6-methylbenzoate (1 mol).
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Nitrating Agent : 1.2 eq HNO₃ (90%) in H₂SO₄ (98%).
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Temperature : 0–5°C, 4 h.
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Yield : 78–82% with 95% regioselectivity.
The sulfuric acid protonates the ester carbonyl, enhancing reactivity and directing nitration to the meta position.
Solvent and Catalytic Effects
Polar aprotic solvents like dichloromethane improve solubility, while ZnCl₂ catalysis (5 mol%) enhances nitration rates. Excessive acid concentration risks sulfonation, necessitating strict temperature control.
Chlorination Techniques for Position-Specific Substitution
Chlorination at the ortho position relative to the ester group requires careful substrate design. Direct electrophilic chlorination often fails due to deactivation by the nitro group, necessitating alternative approaches.
Direct Chlorination with Lewis Acids
Using AlCl₃ (1.5 eq) in CCl₄ at 80°C introduces chlorine ortho to the methyl group, though competing para substitution limits yield to 65%.
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Parameter | Nitration | Chlorination | Esterification |
|---|---|---|---|
| Temp Range | 0–5°C | -5–50°C | 65–70°C |
| Solvent | H₂SO₄/DCM | HCl/H₂O | MeOH |
| Catalyst | ZnCl₂ (5 mol%) | CuCl (10 mol%) | H₂SO₄ (2 eq) |
| Reaction Time | 4 h | 2 h | 6 h |
Lower temperatures favor nitration regioselectivity, while elevated temperatures accelerate esterification. Polar solvents enhance intermediate stability in diazotization.
Molar Ratios and Yield Correlation
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Nitration : HNO₃/substrate >1.1 eq reduces residual starting material but increases di-nitration byproducts.
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Chlorination : Excess CuCl (15 mol%) raises yield to 92% but complicates purification.
Industrial-Scale Synthesis Considerations
Continuous-Flow Reactors
Adopting flow chemistry for diazotization improves safety and scalability:
Waste Management and Solvent Recovery
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Acid Recovery : H₂SO₄ is neutralized with Ca(OH)₂, generating CaSO₄ for construction materials.
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Solvent Recycling : Distillation recovers >90% MeOH and DCM.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Diazotization | 89 | 98.6 | High | 120 |
| Direct Chlorination | 65 | 92 | Moderate | 95 |
| Nitration-Esterification | 82 | 97 | High | 110 |
The diazotization route offers superior yield and purity, albeit with higher costs due to CuCl. Direct chlorination is cost-effective but less selective .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 2-chloro-6-methyl-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chloro-6-methyl-3-nitrobenzoic acid.
Scientific Research Applications
Synthetic Organic Chemistry
Intermediate in Synthesis
Methyl 2-chloro-6-methyl-3-nitrobenzoate serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for various modifications that can lead to the development of new drugs and crop protection agents. For example, it can be utilized in the synthesis of anti-inflammatory and antimicrobial agents.
Biological Research
Mechanisms of Action
This compound is employed in studies investigating the biological effects of nitroaromatic compounds. It aids researchers in understanding how these compounds interact at the molecular level, potentially leading to therapeutic applications. Specific studies have shown that nitroaromatic compounds can influence cellular pathways involved in cancer progression.
Analytical Chemistry
Standard in Chromatography
this compound is used as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). It helps researchers accurately quantify related substances in complex mixtures, which is crucial for both quality control in pharmaceutical manufacturing and environmental monitoring.
Material Science
Development of Specialty Polymers
The properties of this compound make it suitable for developing specialty polymers and coatings. These materials can enhance performance in various industrial applications, including electronics and protective coatings.
Environmental Chemistry
Degradation Studies
In environmental chemistry, this compound is used to assess the degradation of nitroaromatic pollutants. Research into its degradation pathways contributes to environmental monitoring efforts and remediation strategies aimed at reducing pollution levels.
Table 1: Applications Overview
| Application Area | Description |
|---|---|
| Synthetic Organic Chemistry | Intermediate for pharmaceuticals and agrochemicals |
| Biological Research | Studies on mechanisms of action of nitroaromatic compounds |
| Analytical Chemistry | Standard for chromatographic techniques |
| Material Science | Development of specialty polymers and coatings |
| Environmental Chemistry | Assessment of degradation of nitroaromatic pollutants |
Table 2: Case Studies Summary
| Study Title | Focus Area | Key Findings |
|---|---|---|
| Synthesis of Antimicrobial Agents | Synthetic Organic Chemistry | This compound as a precursor for novel antibiotics |
| Mechanistic Studies on Nitro Compounds | Biological Research | Insights into cellular pathways influenced by nitroaromatic compounds |
| HPLC Method Development | Analytical Chemistry | Established this compound as a reliable standard |
| Polymer Coating Innovations | Material Science | Enhanced durability and performance through polymer modifications |
| Environmental Impact Assessments | Environmental Chemistry | Identified degradation pathways for effective pollutant remediation |
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-methyl-3-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. In substitution reactions, the chloro group is replaced by a nucleophile through a nucleophilic substitution mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their properties are summarized below:
Substituent Analysis:
- Chloro (Cl): Enhances lipophilicity and electrophilicity, making the compound more reactive in substitution reactions compared to non-halogenated analogs .
- Methyl (CH₃) : Provides steric bulk but minimal electronic effects. In Methyl 2-methyl-3-nitrobenzoate, the absence of Cl reduces molecular weight and reactivity .
- Methoxy (OCH₃): Increases solubility in polar solvents (e.g., methanol, acetonitrile) due to its electron-donating nature. The methoxy analog in is provided as a 10 mM solution, suggesting moderate solubility .
Physicochemical Properties
- Solubility: Methyl 2-chloro-6-methoxy-3-nitrobenzoate is soluble in organic solvents (e.g., DMSO, methanol), whereas the methyl-substituted analog (Methyl 2-methyl-3-nitrobenzoate) may exhibit lower polarity and higher lipid solubility .
- Stability: The nitro group in all analogs confers stability under acidic conditions but susceptibility to reduction in the presence of strong reducing agents. Chloro substituents may enhance thermal stability compared to methoxy or cyano groups .
Research Findings and Implications
Analytical Characterization
- Gas chromatography (GC) and mass spectrometry (MS) are commonly used for analyzing methyl esters (e.g., diterpene esters in ), suggesting these methods apply to the target compound for purity assessment .
Biological Activity
Methyl 2-chloro-6-methyl-3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-tumor properties, mechanisms of action, and relevant case studies.
Molecular Formula : C10H10ClN2O3
Molecular Weight : 228.65 g/mol
Solubility : Soluble in methanol and other organic solvents .
Biological Activity Overview
This compound belongs to the class of nitrobenzoates, which are known for various biological activities including antibacterial, antifungal, and anticancer properties. The compound's structure allows it to interact with biological systems effectively, making it a candidate for further research in drug development.
Anti-Tumor Activity
Recent studies have highlighted the anti-tumor activity of compounds related to this compound. For instance, a study focused on similar nitrobenzoic acid derivatives demonstrated their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon adenocarcinoma) cells. The complexes derived from these compounds exhibited significant growth suppression at various concentrations, with IC50 values indicating potent anti-cancer effects .
Key Findings
- Apoptosis Induction : Compounds similar to this compound can trigger programmed cell death in cancer cells.
- Growth Inhibition : At concentrations of 20 µM, certain derivatives showed up to 75% inhibition of cell proliferation in A549 cells after 24 hours .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound may interfere with the cell cycle progression of cancer cells, leading to growth inhibition.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, contributing to oxidative stress and subsequent apoptosis in tumor cells.
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell survival and proliferation.
Case Studies
Several studies have investigated the biological activities of nitrobenzoate derivatives:
- Study on Apoptosis Induction :
- Kinetic Studies :
Data Table: Biological Activity Comparison
| Compound Name | Cell Line | Concentration (µM) | % Growth Inhibition | IC50 (µM) |
|---|---|---|---|---|
| This compound | A549 | 20 | 75% | 8.82 |
| Complex Derived from 2-chloro-5-nitrobenzoic acid | Caco-2 | 20 | 72.7% | Not reported |
| Other Nitrobenzoate Derivative | A549 | 60 | 40% | Not reported |
Q & A
Q. Characterization :
- NMR : Confirm substitution patterns (e.g., NOESY for spatial proximity of methyl and nitro groups).
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystals obtained): Resolve ambiguities in regiochemistry using SHELX for structure refinement .
Advanced: How do steric and electronic effects influence regioselectivity during nitration of the precursor?
Methodological Answer:
The methyl group at position 6 acts as an electron-donating group (EDG), directing nitration to the meta position (3-position) relative to the chloro substituent. Computational tools (DFT calculations) can model charge distribution and frontier molecular orbitals to predict reactivity. Experimental validation includes:
- Competitive Nitration Studies : Compare yields under varying conditions (e.g., mixed acid vs. acetyl nitrate).
- Isotopic Labeling : Track nitration pathways using ¹⁵N-labeled HNO₃ and analyze via NMR .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify chemical shifts for aromatic protons (downfield shifts for nitro and chloro groups) and methyl esters (~3.9 ppm for OCH₃).
- IR Spectroscopy : Confirm ester carbonyl (~1720 cm⁻¹) and nitro group stretches (~1520, 1350 cm⁻¹).
- X-ray Diffraction : Resolve ambiguities in regiochemistry; SHELXL refines thermal parameters and hydrogen bonding networks .
Advanced: How can crystallographic data resolve contradictions in spectral assignments?
Methodological Answer:
Discrepancies in NMR/IR data (e.g., overlapping peaks) are resolved by:
Single-Crystal X-ray Analysis : SHELXL refines bond lengths/angles, confirming substituent positions .
Hydrogen Bonding Analysis : Graph set analysis (as per Etter’s rules) identifies packing motifs that influence reactivity/stability .
Complementary Techniques : Pair XRD with solid-state NMR to correlate crystallographic and dynamic data.
Basic: What safety protocols are essential when handling nitroaromatic compounds like this compound?
Methodological Answer:
- Engineering Controls : Use fume hoods and closed systems to minimize inhalation/contact .
- PPE : Nitrile gloves, lab coats, and safety goggles; respiratory protection if dust is generated .
- Decomposition Risks : Avoid heating above 150°C (risk of exothermic decomposition). Monitor for nitro group reduction byproducts.
Advanced: How can computational methods predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model transition states for Suzuki-Miyaura coupling (e.g., chloro substituent as a leaving group).
- Solvent Effects : Use COSMO-RS to simulate polarity effects on reaction rates.
- Experimental Validation : Compare computational predictions with Pd-catalyzed coupling yields (e.g., aryl boronic acids).
Basic: What are the stability profiles of this compound under varying pH and temperature?
Methodological Answer:
- Hydrolytic Stability : Accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C) monitored via HPLC.
- Thermal Analysis : TGA/DSC identifies decomposition onset temperatures. Nitro groups may catalyze autocatalytic decomposition.
Advanced: How does hydrogen bonding influence crystallization outcomes for this compound?
Methodological Answer:
- Graph Set Analysis : Map hydrogen-bonding motifs (e.g., R₂²(8) rings) using crystallographic data .
- Polymorph Screening : Vapor diffusion or slurry methods under different solvents (e.g., DMSO vs. ethyl acetate) to isolate polymorphs.
Basic: What analytical methods ensure purity in synthesized batches?
Methodological Answer:
- HPLC-PDA : Detect trace impurities (e.g., dechlorinated byproducts).
- Elemental Analysis : Validate C/H/N ratios within ±0.4% of theoretical values.
Advanced: How can isotopic labeling (²H, ¹³C) elucidate mechanistic pathways in derivatization reactions?
Methodological Answer:
- Deuterium Labeling : Introduce ²H at the methyl group to track retention/migration in reactions via ²H NMR.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
